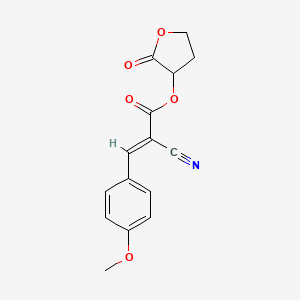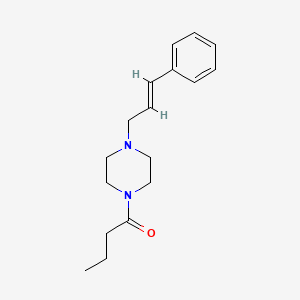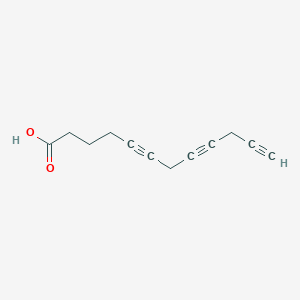
5,8,11-Dodecatriynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,11-dodecatriynoic acid is a medium-chain fatty acid.
Applications De Recherche Scientifique
1. Stability and Function in RNA Structure
Research by Usher and McHale (1976) highlights the importance of certain chemical bonds in RNA. They investigated the stability of helical RNA and found that dodecaadenylic acid containing specific linkages plays a critical role in the hydrolysis process, essential for the storage of genetic information (Usher & McHale, 1976).
2. Thermal Energy Storage Applications
Desgrosseilliers et al. (2013) explored the use of dodecanoic acid (a compound similar in structure to 5,8,11-Dodecatriynoic acid) for latent heat energy storage in solar thermal applications. This study highlights the potential of such compounds in renewable energy technologies (Desgrosseilliers et al., 2013).
3. Production of Industrial Chemicals
Hou et al. (1991) identified the conversion of agricultural oils into valuable industrial chemicals. They discovered a new compound, produced from oleic acid, which shows the transformative potential of fatty acids in industrial applications (Hou et al., 1991).
4. Biosynthetic Pathways in Moths
Ono et al. (2002) studied the biosynthetic pathway for producing a sex pheromone in a moth species. They traced the process involving dodecenoic acids, showing the biological significance of these compounds in insect communication (Ono et al., 2002).
Propriétés
Nom du produit |
5,8,11-Dodecatriynoic acid |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
dodeca-5,8,11-triynoic acid |
InChI |
InChI=1S/C12H12O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3,6,9-11H2,(H,13,14) |
Clé InChI |
SGEFOJVMNSQUFC-UHFFFAOYSA-N |
SMILES |
C#CCC#CCC#CCCCC(=O)O |
SMILES canonique |
C#CCC#CCC#CCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



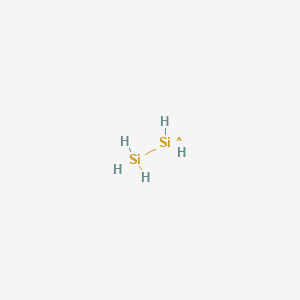

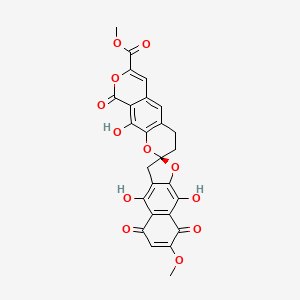


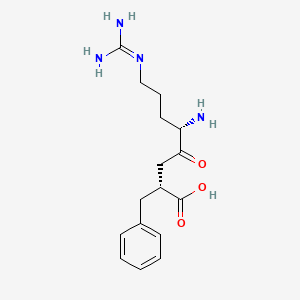
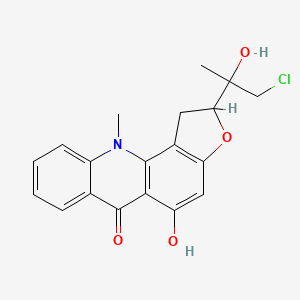
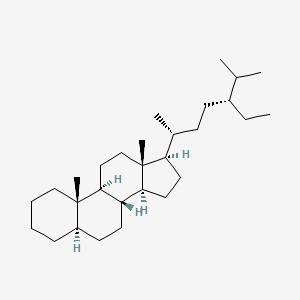
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B1231049.png)
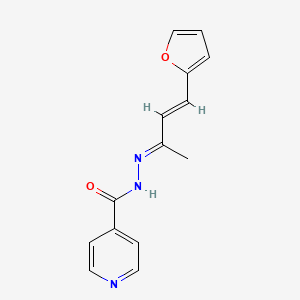
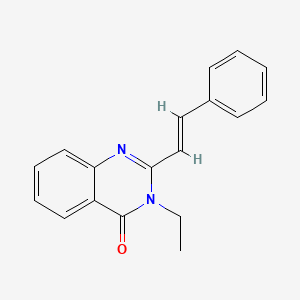
![1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan](/img/structure/B1231054.png)
